3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID
Overview
Description
3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID is an organic compound that belongs to the class of carboxylic acids This compound features a complex structure with various functional groups, including a chlorophenyl group, a methoxy group, a methylthio group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Methoxy and Methylthio Groups: These groups can be introduced via nucleophilic substitution reactions on a benzoyl precursor.
Amide Bond Formation: The final step involves coupling the benzoyl intermediate with a propanoic acid derivative to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-{[4-methoxybenzoyl]amino}propanoic acid
- 3-(3-chlorophenyl)-3-{[4-methylthio]benzoyl]amino}propanoic acid
- 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}butanoic acid
Uniqueness
The presence of both methoxy and methylthio groups in the benzoyl moiety, along with the chlorophenyl group, makes 3-(3-CHLOROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID unique. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-methoxy-2-methylsulfanylbenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-24-13-6-7-14(16(9-13)25-2)18(23)20-15(10-17(21)22)11-4-3-5-12(19)8-11/h3-9,15H,10H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUGFXYYSPAULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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